N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
CAS No.: 1396745-97-3
Cat. No.: VC7643325
Molecular Formula: C17H21ClN4O
Molecular Weight: 332.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396745-97-3 |
|---|---|
| Molecular Formula | C17H21ClN4O |
| Molecular Weight | 332.83 |
| IUPAC Name | N-(3-chlorophenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H21ClN4O/c1-13-19-7-10-22(13)12-14-5-8-21(9-6-14)17(23)20-16-4-2-3-15(18)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,20,23) |
| Standard InChI Key | MILFBHUBEMNMKU-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a complex organic compound with a molecular formula of C17H21ClN4O and a molecular weight of 332.8 g/mol . This compound is of interest in pharmaceutical and chemical research due to its unique structural features, which may confer specific biological activities.
Synthesis and Preparation
The synthesis of N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful selection of reagents and conditions to ensure high purity and yield.
Potential Applications and Biological Activity
Although specific biological activities of N-(3-chlorophenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide are not well-documented, compounds with similar structures often exhibit potential in pharmaceutical applications, such as neurological or anti-inflammatory effects. Further research is needed to explore its potential therapeutic uses.
Research Findings and Future Directions
Given the limited information available on this specific compound, future research should focus on its synthesis optimization, structural characterization, and biological activity assessment. Techniques such as NMR and LC-MS can be used for structural confirmation, while in vitro and in vivo studies can help elucidate its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume